2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile is a heterocyclic compound that features a benzimidazole ring fused with a nitrile and a ketone functional group. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the benzimidazole ring, a common pharmacophore, imparts various biological activities to the compound.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as benzimidazole derivatives, have been reported to exhibit antiparasitic and antioxidant activity . They are known to target parasites like Trichinella spiralis .
Mode of Action
Benzimidazole derivatives are known to bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .
Biochemical Pathways
Benzimidazole derivatives have been reported to exhibit antioxidant activity, reacting with various free radicals through several possible reaction pathways – hat in nonpolar medium, splet in polar medium, and raf in both media .
Result of Action
Benzimidazole derivatives have been reported to exhibit antiparasitic activity, killing parasitic larvae . They also show antioxidant activity, acting as effective radical scavengers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile typically involves the condensation of 1,2-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and functional group modifications. One common method involves the reaction of 1,2-phenylenediamine with 4-chloro-3-oxobutanenitrile under acidic conditions to form the benzimidazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of catalysts and automated systems can further streamline the production, ensuring consistency and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or sodium thiolate (NaSR) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activity of the benzimidazole ring.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzimidazol-2-yl)-4-chlorobutanenitrile: Lacks the ketone group, which may affect its biological activity.
2-(1H-benzimidazol-2-yl)-4-oxobutanenitrile: Similar structure but without the chloro group, leading to different reactivity and applications.
2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanal: Contains an aldehyde group instead of a nitrile, altering its chemical properties.
Uniqueness
2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile is unique due to the combination of the benzimidazole ring with both a chloro and a nitrile group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c12-5-10(16)7(6-13)11-14-8-3-1-2-4-9(8)15-11/h1-4,7H,5H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPUKQWTWOKPNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C#N)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.